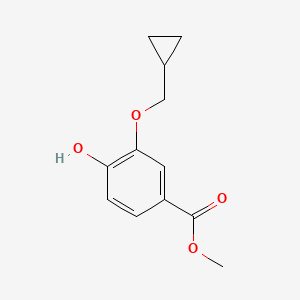

![molecular formula C17H16N2O7 B592663 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate CAS No. 1676-91-1](/img/structure/B592663.png)

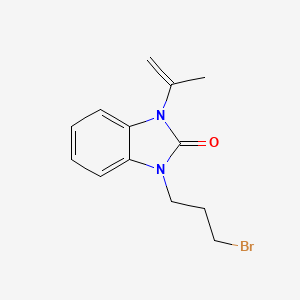

4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

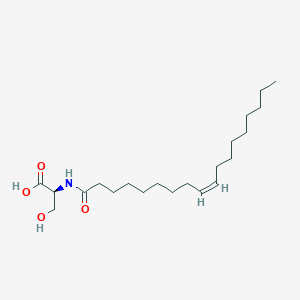

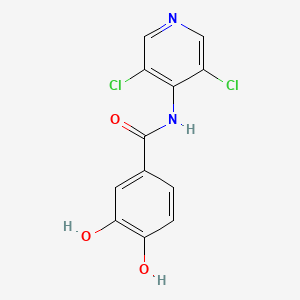

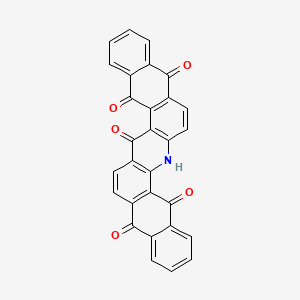

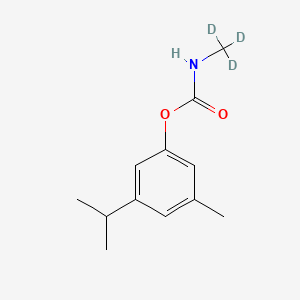

4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate (NPBS) is a synthetic amino acid analogue that has been widely used in biochemical and physiological research. It is a derivative of the naturally occurring amino acid L-serine, and has been found to possess numerous biological and pharmacological activities. NPBS has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a ligand for protein-protein and protein-nucleic acid interactions, and as a tool for studying the structure and function of proteins. In addition, NPBS has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Indirect Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, such as “4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate”, are used for indirect radiofluorination of biomolecules . This process involves the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling . The preparation of 18 F-labelled activated esters is typically a complex and multistep procedure . The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step .

Molecular Imaging

Molecular imaging is transforming modern medicine through the use of radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level . Positron emission tomography (PET) is a common molecular imaging technique that has had a pronounced influence on personalized healthcare . Radiopharmaceuticals utilized for PET imaging are typically labelled with short-lived radionuclides including fluorine-18 (18F), carbon-11 (11C), and gallium-68 (68Ga) . The use of fluorine-18 to radiolabel peptides combines favourable pharmacology with the ideal physicochemical and imaging characteristics of fluorine-18 .

Catalytic Reduction of 4-Nitrophenol

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This reaction is considered as a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes like cruzipain

Mode of Action

The exact mode of action of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is not well-documented. It’s likely that the compound interacts with its target(s) through the formation or disruption of chemical bonds, leading to changes in the target’s function. The nitrophenyl group may play a role in these interactions, as nitrophenyl compounds are often used in enzyme substrates and can undergo various chemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate . .

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O7/c20-10-15(18-17(22)25-11-12-4-2-1-3-5-12)16(21)26-14-8-6-13(7-9-14)19(23)24/h1-9,15,20H,10-11H2,(H,18,22)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSWIPRIDMKWQY-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)

![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)